5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl-
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Overview
Description
5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a ribofuranosyl moiety
Preparation Methods
The synthesis of 5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl- involves several steps. One common method includes the condensation of pyrimidine derivatives with ribofuranosyl intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl- can be compared with other similar compounds, such as:
Uridine-5-acetic acid: This compound shares a similar ribofuranosyl moiety but differs in its pyrimidine ring structure.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar pyrimidine ring but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C11H16N2O8 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]acetic acid |
InChI |
InChI=1S/C11H16N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h4-5,7-8,10,14,17-18H,1-3H2,(H,15,16)(H,12,19,20)/t4?,5-,7-,8-,10-/m1/s1 |
InChI Key |
PJUYDTYQSXDNOW-ZZRBTMBGSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O |
Origin of Product |
United States |
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